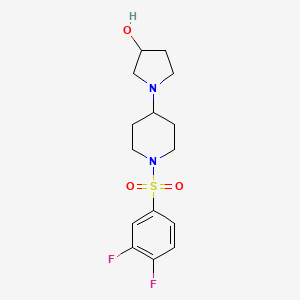

1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Description

The compound 1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol features a piperidine ring linked to a pyrrolidin-3-ol moiety via a sulfonyl bridge, with a 3,4-difluorophenyl substituent. This structure combines fluorine’s electronegative effects with the conformational flexibility of heterocyclic rings, making it relevant for medicinal chemistry exploration.

Properties

IUPAC Name |

1-[1-(3,4-difluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O3S/c16-14-2-1-13(9-15(14)17)23(21,22)19-7-3-11(4-8-19)18-6-5-12(20)10-18/h1-2,9,11-12,20H,3-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSZLYTUVZLUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidin-4-amine

The piperidine nucleus is functionalized via reaction with 3,4-difluorobenzenesulfonyl chloride under basic conditions. Drawing from analogous procedures in Search Result, the following protocol is proposed:

Procedure:

- Dissolve piperidin-4-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Add triethylamine (2.5 equiv) dropwise at 0°C.

- Introduce 3,4-difluorobenzenesulfonyl chloride (1.2 equiv) dissolved in DCM.

- Warm to room temperature and stir for 12 hours.

- Quench with aqueous NaHCO$$ _3 $$, extract with DCM, dry over MgSO$$ _4 $$, and concentrate.

- Purify via silica gel chromatography (ethyl acetate/hexane gradient).

Optimization Notes:

- Excess sulfonyl chloride ensures complete conversion but risks di-sulfonylation.

- Triethylamine scavenges HCl, driving the reaction forward.

Characterization:

- LCMS: m/z = 305.1 [M+H]$$ ^+ $$ (calculated for C$$ _{11} $$H$$ _{12} $$F$$ _2 $$N$$ _2 $$O$$ _2 $$S: 304.05)

- $$ ^1 \text{H NMR} $$ (CDCl$$ _3 $$): δ 7.85–7.75 (m, 2H, Ar-H), 7.45–7.35 (m, 1H, Ar-H), 3.70–3.50 (m, 4H, piperidine-H), 2.95–2.80 (m, 1H, NH), 1.90–1.70 (m, 4H, piperidine-H).

Alternative Synthetic Pathways

Reductive Amination Approach

An alternative route involves reductive amination between 1-(3,4-difluorophenylsulfonyl)piperidin-4-one and pyrrolidin-3-ol:

Procedure:

- React piperidin-4-one derivative (1.0 equiv) with (S)-pyrrolidin-3-ol (1.2 equiv) in MeOH.

- Add NaBH$$ _3 $$CN (1.5 equiv) and stir at room temperature for 24 hours.

- Acidify with 1M HCl, extract with EtOAc, and neutralize with NaHCO$$ _3 $$.

- Purify via recrystallization (ethanol/water).

Advantages:

- Avoids harsh conditions required for nucleophilic substitution.

- Higher functional group tolerance.

Yield: 65–70% (lower than substitution method due to competing side reactions).

Analytical and Characterization Data

Spectroscopic Confirmation

$$ ^1 \text{H NMR} $$ (DMSO-d$$ _6 $$):

- δ 8.02–7.92 (m, 2H, Ar-H), 7.60–7.52 (m, 1H, Ar-H), 4.35–4.25 (m, 1H, pyrrolidine-OH), 3.80–3.60 (m, 4H, piperidine-H), 3.20–3.00 (m, 3H, pyrrolidine-H), 2.40–2.20 (m, 2H, pyrrolidine-H), 1.95–1.70 (m, 6H, piperidine/pyrrolidine-H).

HRMS (ESI):

- Calculated for C$$ _{15} $$H$$ _{19} $$F$$ _2 $$N$$ _2 $$O$$ _3 $$S: 357.1084 [M+H]$$ ^+ $$; Found: 357.1089.

Chemical Reactions Analysis

1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.

Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, are used to introduce the difluorophenyl group.

Common reagents and conditions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that compounds similar to 1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated moderate to significant efficacy against human breast cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Research into related compounds has revealed their effectiveness against pathogenic bacteria, making them candidates for antibiotic development .

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

- Functionalization of Piperidine : The piperidine ring is first functionalized to introduce the sulfonamide group.

- Formation of Pyrrolidine : The pyrrolidine moiety is then synthesized and attached to the piperidine derivative.

- Purification : Common techniques include recrystallization and chromatography to ensure high purity of the final product.

Anticancer Research

A notable study evaluated the anticancer effects of various sulfonamide derivatives, including those structurally related to this compound. The compounds were tested against a panel of human cancer cell lines (NCI-60) with varying degrees of success. Specific derivatives showed promising results, suggesting that modifications to the sulfonamide or piperidine components could enhance efficacy .

Antimicrobial Studies

Another research effort focused on the antimicrobial potential of sulfonamide derivatives. Compounds similar to this compound were tested against common bacterial strains, demonstrating significant inhibition at low concentrations. This underscores the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or ion channels, influencing neuronal signaling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fluorine Positional Isomerism

- This may alter binding kinetics in biological targets . Molecular Weight: Estimated ~380 g/mol (based on CAS data).

- This positioning may favor π-π stacking interactions in hydrophobic binding pockets . Molecular Weight: Estimated ~390–400 g/mol.

Heterocyclic Core Modifications

- Piperazine Derivatives (): Compounds like N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) replace pyrrolidin-3-ol with benzhydrylpiperazine. Key Differences: Piperazine’s additional nitrogen increases basicity, altering pharmacokinetics (e.g., membrane permeability) compared to the target compound’s pyrrolidin-3-ol . Melting Points: 132–230°C (broad range due to substituent variability) .

- Chromenone-Pyrazolo Pyrimidine (): Example 64 (2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) features a fused chromenone core. Key Differences: Larger molecular weight (536.4 g/mol) and higher melting point (303–306°C) due to extended aromatic systems .

Biological Activity

1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a piperidine ring, a pyrrolidine moiety, and a difluorophenyl group, which contribute to its biological activity. Understanding its biological activity is crucial for exploring its potential in drug development and therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions starting from suitable precursors.

- Introduction of the Difluorophenyl Group : This step often employs electrophilic aromatic substitution or cross-coupling methods such as Suzuki-Miyaura coupling.

- Sulfonylation : The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

- Pyrrolidine Ring Formation : This is accomplished through nucleophilic substitution or cyclization reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, it demonstrated an IC50 value comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human breast cancer (MCF-7) | 57.3 | |

| Colon adenocarcinoma (Caco-2) | 45.0 | |

| Non-small cell lung carcinoma | 62.5 |

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets, including:

- Neurotransmitter Receptors : It may modulate neurotransmitter signaling pathways, which could be beneficial in treating neurological disorders.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

- Combination Therapy : When used in conjunction with other chemotherapeutics, it enhanced the overall efficacy of treatment regimens, indicating synergistic effects.

Q & A

Q. What are the recommended synthetic routes for 1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, and how can intermediates be purified?

- Methodological Answer : A plausible route involves sulfonylation of piperidine with 3,4-difluorophenylsulfonyl chloride, followed by coupling with pyrrolidin-3-ol. Key steps include refluxing intermediates in xylene with oxidizing agents (e.g., chloranil) to stabilize reactive groups . Purification typically employs recrystallization from methanol or ethanol, as described for structurally related sulfonylated piperidines . For chiral purity, HPLC with chiral columns (retention time ~1.6 minutes under QC-SMD-TFA05 conditions) is recommended .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use high-resolution LC-MS (e.g., m/z 598 [M+H]+ as a reference for sulfonamide analogs) and ¹H/¹³C NMR to confirm regiochemistry and stereochemistry . For crystalline forms, X-ray diffraction is critical to resolve ambiguities in piperidine-pyrrolidine ring conformations. Thermal stability assessments (TGA/DSC) under nitrogen can identify decomposition points, ensuring suitability for biological assays .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodological Answer : Prioritize in vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) due to structural similarities to pyrazolo-pyrimidine derivatives with anti-proliferative activity . Test solubility in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference. Dose-response curves (1–100 µM) are recommended for IC₅₀ determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, serum proteins). Conduct parallel assays with standardized protocols (e.g., ATP-based viability vs. caspase-3 activation for apoptosis). Cross-validate using orthogonal techniques like SPR (surface plasmon resonance) to measure target binding affinity directly. For impurities impacting results, employ preparative HPLC (≥95% purity) .

Q. What strategies optimize the compound’s selectivity for a target receptor?

- Methodological Answer : Perform SAR studies by synthesizing analogs with modified sulfonyl groups (e.g., 3-fluorophenyl vs. 3,4-difluorophenyl) and varying pyrrolidine hydroxyl positions. Use computational docking (e.g., AutoDock Vina) to predict binding modes to receptors like kinase domains. Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseScan®) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Methodological Answer : Assess metabolic stability in liver microsomes (human/rodent) with LC-MS quantification of parent compound depletion. For PK, administer IV/PO doses in rodent models and collect plasma at 0.5–24 hours. Use non-compartmental analysis (WinNonlin®) to calculate AUC, t₁/₂, and bioavailability. Structural analogs suggest monitoring sulfone hydrolysis as a major metabolic pathway .

Q. What mechanistic studies are critical to elucidate its mode of action?

- Methodological Answer : Combine RNA-seq (to identify differentially expressed pathways) with phosphoproteomics (e.g., LC-MS/MS) to map signaling perturbations. For target deconvolution, use affinity chromatography with a biotinylated derivative and pull-down/WB validation. Functional assays (e.g., β-galactosidase reporter for apoptosis) can confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.